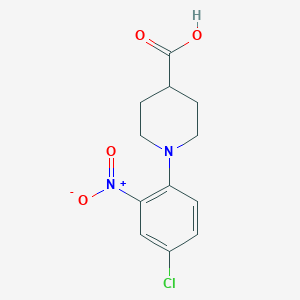

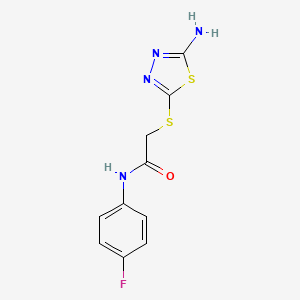

2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

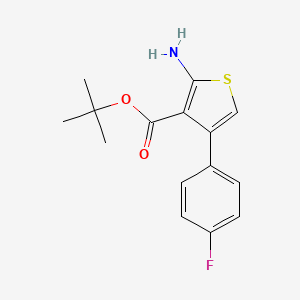

“2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid” is a chemical compound. It is related to 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide was achieved by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the linear formula of 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid is C14H8O5S . The molecular weight of “this compound” is 373.38.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored. For instance, the functionalization of inert nonreactive C-H Bonds has emerged as a powerful strategy for expedient chemical bonds . The use of groups that can direct the reaction to occur at a specific C-H bond has been demonstrated .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, the molecular weight of 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid is 288.28 . The molecular weight of “this compound” is 373.38.科学的研究の応用

Synthesis and Chemical Properties

The synthesis of compounds related to 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid involves palladium-catalyzed coupling processes, leading to the formation of symmetric 9,10-dialkyl substituted anthracenes. These compounds, upon conversion to their sulfonic and carboxylic acid derivatives, exhibit enhanced water solubility, indicating the utility of such reactions in producing novel anthracene-based compounds with potential applications in material science and organic chemistry (Bu-bing Zeng & S. King, 2002). Additionally, the study of anthracene sulfonation reactions highlights the complex pathways and product diversity that can arise, offering insights into the design and functionalization of anthracene derivatives for various scientific applications (F. V. D. Griendt & H. Cerfontain, 1979).

Photocatalysis and Photooxidation

The roles of anthracene derivatives in photocatalysis and photooxidation have been explored through the comparison of photosensitizers like 9,10-dicyanoanthracene (DCA) and benzophenone (BzO) for the photooxidation of sulfides and disulfides. These studies reveal the efficiency of such compounds in generating sulfoxides and highlight the potential of anthracene-based materials in environmental and synthetic applications (S. Lacombe et al., 2002).

Molecular Structure Analysis

Research into the molecular structures of sodium anthraquinone sulfonate derivatives, including those related to this compound, has been conducted using single-crystal X-ray diffraction. These studies provide valuable information on the effects of sulfonate substitution on the electrochemical and photochemical behaviors of anthraquinone derivatives, which could inform their use in a range of scientific and industrial applications (E. Gamag, Bm Peake, & J. Simpson, 1993).

Environmental Applications

Anthracene derivatives have been investigated for their role in the biotransformation of dyes, such as Acid Blue 62, using laccases. This research provides insights into the mechanisms of dye degradation and highlights the potential of anthracene-based compounds in the development of environmentally friendly processes for the treatment of dye-contaminated water (L. Pereira et al., 2009).

作用機序

Safety and Hazards

将来の方向性

The future directions of research involving similar compounds are promising. For instance, the functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis or step-economy . This could be an environmentally benign approach and thus a green science .

特性

IUPAC Name |

2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6S/c1-2-15(18(22)23)19-26(24,25)10-7-8-13-14(9-10)17(21)12-6-4-3-5-11(12)16(13)20/h3-9,15,19H,2H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPETWCDAVZXYBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol](/img/structure/B2940595.png)

![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2940599.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2940600.png)

![10-methoxy-4-(4-methylphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2940603.png)